(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride
Description
“®-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride” is a chemical compound with the empirical formula C21H15F12N · HCl . It has a molecular weight of 545.79 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: Cl.FC(F)(F)c1cc(cc(c1)C(F)(F)F)C([C@H]2CCCN2)c3cc(cc(c3)C(F)(F)F)C(F)(F)F . This string represents the connectivity and arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
This compound has an assay of ≥96.5% (HPLC) and is solid in form . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
1. Asymmetric Catalysis
(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is used in asymmetric catalysis. Smith et al. (2008) discuss scalable protocols for synthesizing phosphoramidite ligands, which are crucial in asymmetric catalysis. They mention compounds like (R)-2,2-Binaphthoyl-(S,S)-di(1-phenyl)aminoylphosphine, which share structural similarities with the compound , indicating its potential use in asymmetric catalysis processes (Smith et al., 2008).
2. Enantioselective Hydrogenation
Nagel and Roller (1998) explore the influence of non-coordinated stereocenters on enantioselective hydrogenation. Their research on pyrrolidines like 3,4-Bis{[2-(methyl-phenyl-oxophosphanyl)-ethyl]phenyl-phosphanyl}pyrrolidines, which are structurally related to (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride, suggests its potential application in enantioselective hydrogenation processes (Nagel & Roller, 1998).
3. Room Temperature Ionic Liquids (RTILs)
Zhang, Martin, and Desmarteau (2003) demonstrate the use of trifluoromethylated compounds in synthesizing room temperature ionic liquids (RTILs). They describe direct methylation or trifluoroethylation of imidazole and pyridine derivatives to produce high yields of corresponding salts, indicating the potential of (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride in RTIL synthesis (Zhang, Martin, & Desmarteau, 2003).
4. Catalyst in Organic Synthesis
Ishihara, Niwa, and Kosugi (2008) found that zwitterionic salts, which include structures similar to the compound , can act as mild organocatalysts for transesterification reactions. This suggests that (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride may have applications as a catalyst in organic synthesis (Ishihara, Niwa, & Kosugi, 2008).
5. Coordination Chemistry with Lanthanide Ions
Pailloux et al. (2009) discuss the synthesis and coordination properties of trifluoromethyl-decorated derivatives of pyridine ligands with lanthanide ions. Their research indicates that compounds similar to (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride can bind in a tridentate mode to Ln(III) cations, suggesting potential applications in coordination chemistry (Pailloux et al., 2009).
properties
IUPAC Name |
(2R)-2-[bis[3,5-bis(trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F12N.ClH/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33;/h4-9,16-17,34H,1-3H2;1H/t16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFLULWFNBQFEP-PKLMIRHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF12N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746167 | |
Record name | (2R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride | |
CAS RN |
1217463-08-5 | |
Record name | (2R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1217463-08-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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